molecular formula C22H23N5O2S B3159111 2-(4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine CAS No. 860788-15-4

2-(4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine

Cat. No. B3159111
CAS RN: 860788-15-4
M. Wt: 421.5 g/mol
InChI Key: HTYUGIVIHXRKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine, also known as MPTP or MPTP-HCl, is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent inhibitor of the enzyme monoamine oxidase-B (MAO-B), which is involved in the metabolism of dopamine and other neurotransmitters in the brain. MPTP has been used to study the mechanisms of Parkinson's disease, as it can induce a Parkinson's-like syndrome in humans and animals.

Mechanism of Action

Target of Action

A structurally similar compound, 5-[(4-methylphenyl)sulfanyl]-2,4-quinazolinediamine, has been shown to interact withDihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target throughnucleophilic substitution or free radical reactions . The presence of a sulfanyl group could potentially facilitate these reactions .

Biochemical Pathways

The compound’s interaction with DHFR would affect the tetrahydrofolate synthesis pathway . This pathway is essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA. Therefore, any disruption in this pathway could have significant downstream effects on DNA synthesis and cell proliferation .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (adme) would play a crucial role in determining the bioavailability of the compound .

Result of Action

The result of the compound’s action would largely depend on its interaction with its target. If it inhibits DHFR, it could potentially lead to a decrease in DNA synthesis and cell growth, making it a potential candidate for anti-cancer or anti-microbial therapies .

Action Environment

The efficacy and stability of the compound could be influenced by various environmental factors. For instance, the presence of other compounds or ions in the environment could potentially affect the compound’s reactivity. Additionally, factors such as pH and temperature could also influence the compound’s stability and efficacy .

Advantages and Limitations for Lab Experiments

2-(4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine has several advantages for lab experiments. It is a potent and selective inhibitor of MAO-B, which makes it a useful tool for studying the role of this enzyme in neurodegenerative diseases. 2-(4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine is also able to induce a Parkinson's-like syndrome in humans and animals, which makes it a valuable model for studying the mechanisms of Parkinson's disease. However, there are also limitations to using 2-(4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine in lab experiments. It is a toxic compound that can be dangerous to handle, and care must be taken to ensure proper safety protocols are followed. Additionally, the Parkinson's-like syndrome induced by 2-(4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine may not fully replicate the disease in humans, and caution must be taken when extrapolating results from animal models to human disease.

Future Directions

There are several future directions for research involving 2-(4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine. One area of interest is the development of new treatments for Parkinson's disease based on the mechanisms of action of 2-(4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine. Another area of interest is the role of MAO-B in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, there is ongoing research into the use of 2-(4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine as a tool for studying the mechanisms of neurodegeneration and for developing new therapies for these diseases.

Scientific Research Applications

2-(4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine has been used extensively in scientific research to study the mechanisms of Parkinson's disease. It is able to induce a Parkinson's-like syndrome in humans and animals by selectively destroying dopaminergic neurons in the substantia nigra of the brain. 2-(4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine has also been used to study the role of MAO-B in neurodegenerative diseases and to develop new treatments for Parkinson's disease.

properties

IUPAC Name

2-[4-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2S/c1-17-3-6-19(7-4-17)30-21-8-5-18(15-20(21)27(28)29)16-25-11-13-26(14-12-25)22-23-9-2-10-24-22/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYUGIVIHXRKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CN3CCN(CC3)C4=NC=CC=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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